ORF2(81-102)
Description
Properties
sequence |
CLSRRPWKRSWSAGSCPGMPHL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Origin, Evolutionary Context, and Subcellular Localization of Orf2 81 102
Genomic and Proteomic Derivation of ORF2(81-102)
The chemical compound ORF2(81-102) is a naturally processed peptide epitope, meaning it is a fragment of a larger protein used by the immune system for recognition. aai.org Its origin is not from a primary protein sequence but from a product of alternative translation, a sophisticated cellular mechanism that allows a single gene to produce multiple proteins.
The specific protein from which this peptide is derived is known as CAMEL. genecards.org The CAMEL protein itself is translated from the LAGE-1 gene (also known as CTAG2). aai.orggenecards.orgnih.gov Crucially, CAMEL is not encoded by the gene's primary, or expected, open reading frame (ORF). Instead, it is generated from an alternative open reading frame, designated as ORF2. genecards.orgnih.govresearchgate.net This makes ORF2(81-102) a product of a non-canonical translation event.
This process is mirrored in a closely related and more widely studied gene, NY-ESO-1. NY-ESO-1 also gives rise to a protein from an alternative reading frame, named NY-ESO-ORF2. aai.orgnih.gov The resulting CAMEL and NY-ESO-ORF2 proteins are the source of various T-cell epitopes, including the specific 81-102 amino acid sequence. aai.orgnih.gov These parent proteins are classified as cancer-testis antigens (CTAs), a group of proteins typically expressed only in germ cells in the testis but are aberrantly re-expressed in various forms of cancer. aai.orgnih.govscielo.org.mx
The identification of ORF2(81-102) came from studies investigating CD4+ T-cell responses against the CAMEL protein, where it was identified as one of four naturally processed epitopes that bind to HLA-DR molecules, a key component of the immune system's antigen presentation machinery. aai.orgnih.gov
Table 1: Genomic and Proteomic Origin of ORF2(81-102)
| Attribute | Description | Source(s) |
| Compound Name | ORF2(81-102) / CAMEL(81-102) | aai.orgnih.gov |
| Compound Type | Peptide Epitope | aai.org |
| Source Protein | CAMEL / NY-ESO-ORF2 | genecards.orgnih.gov |
| Source Gene | LAGE-1 (CTAG2) / NY-ESO-1 (CTAG1A/B) | aai.orggenecards.orgnih.gov |
| Derivation Mechanism | Translation from an Alternative Open Reading Frame (ORF2) | genecards.orgresearchgate.net |
| Protein Family | Cancer-Testis Antigen (CTA) | nih.govscielo.org.mx |
Evolutionary Conservation and Divergence of ORF2(81-102) Sequences across Organisms/Strains
The evolutionary history of ORF2(81-102) is intrinsically linked to its parent genes, LAGE-1 and NY-ESO-1. These two genes are highly related, indicating a shared evolutionary past. nih.gov They are located in a cluster on the human X chromosome at position Xq28. nih.govamegroups.cn
Sequence analysis reveals a high degree of similarity, or conservation, between them. LAGE-1 shares 94% nucleotide homology and over 80% protein sequence identity with NY-ESO-1. aai.orgresearchgate.netnih.gov This high level of conservation extends to the proteins derived from their alternative reading frames; the first 54 amino acids of the CAMEL protein are identical to those of the NY-ESO-ORF2 protein. aai.org
This gene family also includes a third member, ESO3, which is more divergent, sharing less than 50% homology with NY-ESO-1 and LAGE-1. nih.gov Interestingly, while counterparts for the highly conserved NY-ESO-1 and LAGE-1 genes have not been found in rodent genomes, a rodent equivalent for the more distant ESO3 gene does exist. nih.govembopress.org This suggests that the NY-ESO-1 and LAGE-1 genes may have emerged more recently in primate evolution.
The conservation between NY-ESO-1 and LAGE-1 implies that the ORF2(81-102) peptide sequence is also likely to be highly similar, if not identical, whether derived from one gene or the other. This conservation across related cancer-testis antigens highlights its potential significance.
Table 2: Evolutionary Conservation of Parent Genes
| Gene Family Member | Homology to NY-ESO-1 | Expression in Normal Tissue | Rodent Counterpart | Source(s) |
| NY-ESO-1 (ESO1) | 100% | Testis Only | No | nih.gov |
| LAGE-1 (ESO2) | >80% protein identity | Testis Only | No | nih.gov |
| ESO3 | <50% protein identity | Ubiquitous | Yes | nih.govembopress.org |
Subcellular Distribution and Compartmentalization of ORF2(81-102)
The subcellular journey of ORF2(81-102) is a multi-step process that begins with its parent protein, NY-ESO-1/LAGE-1, and ends with its presentation on the cell surface.
The full-length NY-ESO-1 protein is primarily found within the cell. Studies have shown it is diffusely distributed in the cytoplasm and, to a lesser extent, the nucleus of cancer cells. aai.org In contrast, some research indicates an exclusively nuclear localization in normal mesenchymal stem cells, suggesting its location may be dependent on cell type and state. amegroups.orgnih.gov Data from the Human Protein Atlas also points to localization in the Golgi apparatus and vesicles for the related CTAG1B protein. proteinatlas.org
For the ORF2(81-102) peptide to perform its function as an immune epitope, it must be processed and presented by Major Histocompatibility Complex (MHC) class II molecules. nih.gov This involves a specific pathway of compartmentalization:
Protein Degradation: The parent CAMEL/NY-ESO-ORF2 protein, being intracellular, must be broken down into smaller peptides. This processing can occur via non-classical pathways that may involve the proteasome (typically associated with MHC class I presentation) as well as endosomal and lysosomal proteases (the classical pathway for MHC class II). aai.orgnih.gov This degradation can happen within the cancer cell itself or in a professional antigen-presenting cell (APC), such as a dendritic cell, that has acquired the protein from a tumor cell. aai.orgashpublications.org
Peptide Loading: Following degradation, the resulting ORF2(81-102) fragment is transported into a specific cellular compartment where MHC class II molecules (specifically HLA-DR molecules in this case) are available. aai.orgnih.gov
Surface Presentation: The peptide-MHC complex is then shuttled to the cell surface. bmj.com In this final compartment, exposed to the extracellular environment, the ORF2(81-102) peptide is presented to CD4+ T-helper cells, initiating an immune response. aai.orgnih.gov
This pathway ensures that a peptide derived from an intracellular protein is made visible to the part of the immune system that surveys the outside of cells, a critical step in anti-tumor immunity.
Molecular and Cellular Functions of Orf2 81 102
Elucidation of Primary Biological Roles Attributed to ORF2(81-102)
The principal biological role of ORF2(81-102) is to function as an immunogenic peptide epitope derived from a tumor-associated antigen. aai.org This peptide is a fragment of the CAMEL protein, which is translated from an alternative open reading frame of the LAGE-1 gene, a member of the cancer-testis antigen family. aai.orgresearchgate.net Its expression is predominantly associated with various malignancies, including melanoma. aai.org
The primary function of the ORF2(81-102) epitope is its recognition by the host's adaptive immune system, specifically by CD4+ T helper (Th) cells. aai.org CD4+ T cells are critical for orchestrating effective and sustained anti-tumor immunity, including the activation of cytotoxic CD8+ T lymphocytes and B cells. aai.org Research has demonstrated that ORF2(81-102) is a naturally processed epitope that binds to HLA-DR molecules, a type of MHC class II receptor, for presentation to CD4+ T cells. aai.org This interaction is a key step in initiating an antigen-specific immune response against cancer cells that express the parent CAMEL protein. aai.org
Table 1: Summary of Primary Biological Roles of ORF2(81-102)
| Biological Role | Description | Key Interacting Molecules | Cellular Context | Outcome | Source |
|---|---|---|---|---|---|
| Tumor-Associated Antigen Epitope | A fragment of the CAMEL protein recognized by the immune system. | HLA-DR (MHC Class II) | Antigen Presenting Cells (e.g., Dendritic Cells) | Initiation of an anti-tumor immune response. | aai.org |
| CD4+ T Cell Activation | Triggers the activation and proliferation of specific CD4+ T helper lymphocytes. | T-Cell Receptor (TCR) on CD4+ T cells | Immune synapse between an APC and a T cell | Cytokine production and orchestration of adaptive immunity. | aai.orgresearchgate.net |
Interplay of ORF2(81-102) with Host Cellular Processes
The interaction of ORF2(81-102) with host cells is central to its function and is exclusively mediated through the pathways of the adaptive immune system. The peptide itself does not possess intrinsic enzymatic or signaling activity; its role is to be presented by specialized host cells to trigger a specific immune reaction. aai.org
The process begins when tumor cells expressing the CAMEL protein are recognized and processed by host antigen-presenting cells (APCs), such as dendritic cells. aai.org Inside the APC, the CAMEL protein is broken down into smaller peptides, including the ORF2(81-102) fragment. This peptide is then loaded onto HLA-DR molecules and transported to the surface of the APC. The presentation of the ORF2(81-102)-HLA-DR complex is the critical point of interaction with the host's immune system, allowing for its recognition by specific CD4+ T cells. aai.orgresearchgate.net
Modulation of Signal Transduction Pathways by ORF2(81-102)
ORF2(81-102) modulates cellular activity by initiating signal transduction in T lymphocytes. This process is not a direct action of the peptide itself but is a consequence of its recognition by the T-cell receptor (TCR) on a CD4+ T cell. aai.org The binding of the TCR to the ORF2(81-102)-HLA-DR complex on an APC triggers a cascade of intracellular signaling events within the T cell, leading to its activation. aai.org This activation results in the production of cytokines, such as Interferon-gamma (IFN-γ), which are themselves potent signaling molecules that influence the behavior of other immune cells. aai.orgresearchgate.net
Role of ORF2(81-102) in Cellular Homeostasis and Stress Responses
The presence and presentation of the ORF2(81-102) epitope are indicative of a severe disruption in cellular homeostasis, namely the development of cancer. nih.gov In this context, the peptide acts as a molecular signal of this pathological state. The subsequent immune activation is a form of cellular stress response, where the host attempts to eliminate the aberrant cancer cells and restore tissue homeostasis. nih.gov The peptide itself does not directly participate in maintaining normal cellular functions but is a key component of the immune surveillance system that responds to cellular abnormalities. aai.org
Contribution of ORF2(81-102) to Pathogenesis and Disease Mechanisms
The contribution of ORF2(81-102) to disease mechanisms is primarily in the context of oncology. It is not a causative agent of pathogenesis but rather a marker of it. aai.org The expression of its source protein, CAMEL, is a feature of certain cancers, arising from mechanisms such as alternative open reading frame translation that can be active in tumor cells. aai.orgresearchgate.net
The significance of this peptide in disease is its immunogenicity. It provides a specific target for the immune system to recognize and attack malignant cells. aai.org The ability to identify such tumor-specific epitopes is crucial for the development of cancer immunotherapies, such as synthetic peptide vaccines, aimed at stimulating a patient's own immune system to fight the cancer. aai.org
Mechanisms of Host-Pathogen Interaction Involving ORF2(81-102)
In the context of cancer, the dynamic between the host and the tumor can be viewed as a host-pathogen interaction. The ORF2(81-102) peptide is a central element in this interaction.
The mechanism unfolds as follows:
Antigen Processing and Presentation : Tumor cells expressing the CAMEL antigen are engulfed by host APCs. The protein is processed, and the ORF2(81-102) epitope is generated. aai.org
MHC Class II Loading : The epitope is loaded onto HLA-DR molecules within the APC. aai.org Studies have specifically identified that ORF2(81-102) can be presented by HLA-DR7, HLA-DR11, and HLA-DR12 alleles, which are prevalent in a significant portion of the human population. aai.org
T-Cell Recognition : The APC presents the peptide-MHC complex on its surface to CD4+ T cells. T cells with a matching TCR recognize the complex, leading to their activation. aai.orgresearchgate.net
Effector Response : Activated CD4+ T cells proliferate and release cytokines. This helps to activate other components of the immune system, including CD8+ cytotoxic T cells which are capable of directly killing tumor cells, and B cells, which produce antibodies. aai.org
This mechanism highlights ORF2(81-102) as a key interface between the tumor and the host immune response, making it a valuable target for therapeutic intervention. aai.org
Table 2: Host-Tumor Interaction via ORF2(81-102)
| Step | Host Cell Type | Key Molecules Involved | Location | Outcome | Source |
|---|---|---|---|---|---|
| 1. Antigen Presentation | Antigen Presenting Cell (e.g., Dendritic Cell, B Cell) | HLA-DR7, HLA-DR11, HLA-DR12 | Cell Surface | Presentation of the ORF2(81-102) epitope to the immune system. | aai.org |
| 2. Immune Recognition | CD4+ T helper cell | T-Cell Receptor (TCR) | Immune Synapse | Specific recognition of the tumor antigen epitope. | aai.orgresearchgate.net |
| 3. Immune Activation | CD4+ T helper cell | Cytokines (e.g., IFN-γ) | Systemic/Tumor Microenvironment | Orchestration of a broader anti-tumor immune response. | aai.org |
Manipulation of Immune Responses by ORF2(81-102) (e.g., immune evasion, antigenicity)
The immune response to the ORF2(81-102) fragment is best characterized in the context of tumor immunology, specifically concerning the Cancer/Testis Antigen LAGE-1 (CAMEL). In virology, the full-length HEV ORF2 protein demonstrates significant immunomodulatory and evasive properties.
Antigenicity of CAMEL(81-102)
The ORF2(81-102) peptide derived from the tumor antigen CAMEL is a naturally processed epitope recognized by the human immune system. nih.govaai.orgcapes.gov.br It functions as a T-helper (Th) cell epitope, meaning it is presented by antigen-presenting cells to activate CD4+ T cells, which are crucial for orchestrating a broader anti-tumor immune response. nih.govaai.orgnih.gov
Studies have shown that CD4+ T cell clones isolated from melanoma patients can recognize the CAMEL(81-102) peptide. nih.gov This recognition is restricted by specific Human Leukocyte Antigen (HLA) class II molecules, namely HLA-DR. nih.govaai.orgresearchgate.net Specifically, the CAMEL(81-102) epitope has been identified as being presented in the context of HLA-DR7 and also recognized when presented by HLA-DR11 and HLA-DR12. nih.govaai.orgresearchgate.net The activation of CD4+ T cells by this epitope can lead to the production of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5, IL-13) cytokines, indicating a mixed immune phenotype. nih.govaai.orgresearchgate.net
Identified Naturally Processed CAMEL Epitopes
| Epitope Fragment | T-Cell Type Recognized | HLA Restriction | Reference |
|---|---|---|---|
| CAMEL(1-20) | CD4+ | HLA-DR | nih.govaai.org |
| CAMEL(14-33) | CD4+ | HLA-DR3 | nih.govaai.orgaai.org |
| CAMEL(46-65) | CD4+ | HLA-DR | nih.govaai.org |
| CAMEL(81-102) | CD4+ | HLA-DR7, DR11, DR12 | nih.govnih.govaai.org |
Immune Evasion by the Full-Length HEV ORF2 Protein
While specific immune evasion functions have not been attributed to the 81-102 fragment itself, the full-length HEV ORF2 protein, which contains this sequence, employs several strategies to evade the host immune system. biorxiv.orgmdpi.com These mechanisms are critical for the virus to establish and maintain infection.
One key strategy involves the secretion of a specific form of the ORF2 protein, known as ORF2s. pnas.orgnih.gov This secreted protein can act as a decoy, binding to neutralizing antibodies and preventing them from targeting the actual virus particles. pnas.orgnih.gov This inhibition of antibody-mediated neutralization is a significant mechanism for immune evasion. pnas.orguniprot.org
Furthermore, the HEV ORF2 protein can interfere with the innate immune signaling pathways that constitute the first line of defense against viral infections. biorxiv.orgmdpi.comfrontiersin.org Research indicates that the ORF2 protein can inhibit the production of type I interferons (IFNs), which are potent antiviral cytokines. mdpi.commdpi.com It achieves this by targeting key molecules in the signaling cascade, such as by blocking the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a critical step for IFN gene expression. mdpi.comuniprot.orgmdpi.com The protein appears to interact with the MAVS-TBK1-IRF3 signaling complex to exert this inhibitory effect. mdpi.commdpi.com
Immune Evasion Mechanisms of Full-Length HEV ORF2
| Mechanism | Description | Key Host Factor Targeted | Reference |
|---|---|---|---|
| Antibody Decoy | Secreted ORF2s protein binds to and inhibits neutralizing antibodies. | Neutralizing Antibodies | pnas.orgnih.govnih.gov |
| Interferon Inhibition | Blocks the production of type I interferons. | IRF3 Phosphorylation | mdpi.comuniprot.orgmdpi.com |
| Signaling Interference | Disrupts RIG-I and Toll-like receptor (TLR) signaling pathways upstream of IRF3. | MAVS-TBK1-IRF3 complex | biorxiv.orgmdpi.commdpi.com |
Mechanistic Basis of Orf2 81 102 Action
Identification and Characterization of ORF2(81-102) Interaction Partners
The primary function of ORF2(81-102) identified in scientific studies is its role as an epitope, a specific piece of an antigen to which an antibody or T-cell receptor binds. This function is entirely dependent on its interaction with other proteins.
Protein-Protein Interactions Mediated by ORF2(81-102)
The most well-characterized interactions of ORF2(81-102) are with proteins of the major histocompatibility complex (MHC) and T-cell receptors (TCRs). Specifically, the peptide derived from the CAMEL (CT-antigen-like, expressed in melanoma) protein, which is translated from an alternative open reading frame of the LAGE-1 gene, has been identified as a naturally processed HLA-DR-binding epitope. capes.gov.br
CD4+ T-helper (Th) cells, which are crucial for orchestrating an effective anti-tumor immune response, recognize this peptide. capes.gov.br Studies have successfully induced CAMEL-specific CD4+ T cells in healthy donors, and subsequent analysis led to the identification of four key epitopes, including CAMEL(81-102). capes.gov.br T-cell clones isolated from donors were shown to recognize the CAMEL(81-102) epitope when presented by specific HLA-DR alleles, such as HLA-DR7. researchgate.net This interaction is fundamental to initiating a targeted immune response against tumor cells that express the parent CAMEL protein.
The NY-ESO-1 protein, which shares high homology with LAGE-1, also produces an alternative reading frame product, NY-ESO-ORF2, which contains the same epitope. capes.gov.brresearchgate.net This makes the ORF2(81-102) peptide a shared epitope between these two important tumor antigens.
| Peptide Source | Interaction Partner | Cell Type | Functional Outcome | Reference |
|---|---|---|---|---|
| CAMEL | HLA-DR7 | Antigen Presenting Cells (e.g., Dendritic Cells, B cells) | Presentation of the peptide to T-cells | researchgate.net |
| CAMEL | CD4+ T-cell receptor | CD4+ T-helper cells | Activation of T-cell response | capes.gov.br |
| NY-ESO-ORF2 | HLA Class II molecules | Antigen Presenting Cells | Presentation of the peptide to T-cells | researchgate.net |
Nucleic Acid Binding and Recognition by ORF2(81-102)
There is no direct scientific evidence from the available literature describing the binding of the isolated ORF2(81-102) peptide to nucleic acids. In the context of the full-length Hepatitis E Virus (HEV) ORF2 protein, the N-terminal region, which encompasses amino acids 81-102, is involved in binding to the viral RNA. nih.govnih.gov Specifically, an arginine-rich motif within the N-terminal domain is crucial for this interaction and other functions. plos.orgnih.gov However, the specific contribution of the 81-102 segment to RNA binding has not been isolated or characterized, and it is unknown if the peptide fragment retains this function independently of the larger protein structure.
Structural Determinants of ORF2(81-102) Function
The function of a peptide is intrinsically linked to its structure, including specific motifs and its dynamic behavior in a biological environment.
Identification of Functional Motifs within ORF2(81-102)
The principal functional motif identified within the ORF2(81-102) sequence is its role as an MHC class II-restricted T-cell epitope. capes.gov.br This 22-amino acid sequence contains the specific binding anchor residues that allow it to fit into the groove of certain HLA-DR molecules, a prerequisite for its presentation to T-cells. researchgate.net Outside of its immunological context as an epitope, no other conserved enzymatic or structural motifs have been described for this specific peptide fragment in the researched literature.
Conformational Dynamics of ORF2(81-102) and its Functional Implications
Specific studies detailing the conformational dynamics of the isolated ORF2(81-102) peptide are not prevalent in the current body of research. However, the function of any peptide epitope is critically dependent on its ability to adopt a specific conformation that is complementary to the binding groove of an MHC molecule. The dynamic flexibility of a peptide can influence its binding affinity and stability within the MHC groove, which in turn affects the level of T-cell activation. nih.gov While this is a general principle of immunobiology, dedicated molecular dynamics simulations or structural studies on the ORF2(81-102) peptide itself would be required to delineate its specific conformational landscape and how it influences its function as an epitope.
Elucidation of Molecular Mechanisms of Action of ORF2(81-102)
The peptide ORF2(81-102), also referred to as CAMEL(81-102), functions as a specific antigenic epitope, meaning its primary mechanism of action is centered on its recognition by components of the adaptive immune system, specifically T-lymphocytes. This recognition event initiates a cascade of cellular interactions and signaling pathways that constitute an immune response. The molecular basis of this action involves its processing, presentation by antigen-presenting cells (APCs), and subsequent interaction with T-cell receptors (TCRs) on CD4+ T-helper (Th) cells.
Research has identified ORF2(81-102) as a naturally processed epitope derived from the CAMEL protein. aai.org CAMEL and NY-ESO-ORF2 are tumor-associated antigens that are translated from an alternative open reading frame of the LAGE-1 and NY-ESO-1 genes, respectively. aai.org These genes are highly homologous. aai.orgresearchgate.net The significance of these proteins and their derived peptides lies in their potential to elicit anti-tumor immune responses. aai.org
The central mechanism involves the presentation of the ORF2(81-102) peptide on the surface of an APC by a Major Histocompatibility Complex (MHC) class II molecule. Specifically, studies have demonstrated that this peptide binds to the HLA-DR7 molecule. aai.org HLA-DR7 is a specific variant of the human leukocyte antigen (HLA) system, and its expression is found in approximately 25-30% of the Caucasian population, defining the cohort of individuals who can mount an immune response to this particular epitope. aai.org
Once presented by the HLA-DR7 molecule, the peptide-MHC complex is recognized by the TCR of specific CD4+ T-cells. This interaction is the cornerstone of its molecular action.
Detailed Research Findings
Investigations into the immunological activity of ORF2(81-102) have yielded specific insights into its function. In vitro studies using dendritic cells (DCs) pulsed with recombinant CAMEL protein successfully induced CAMEL-specific CD4+ T-cells in healthy donors. aai.org From these T-cell cultures, researchers isolated clones that specifically recognized the CAMEL(81-102) peptide. aai.org
The interaction between the T-cell clone and the peptide-pulsed APCs was shown to trigger a functional response, characterized by the production of cytokines. The T-cell clones recognizing CAMEL(81-102) were observed to produce both Interferon-gamma (IFN-γ) and Interleukin-13 (IL-13). aai.org This indicates a mixed Th1/Th2 phenotype. Th1 responses, characterized by IFN-γ, are crucial for cell-mediated immunity against intracellular pathogens and tumor cells, while Th2 responses, often involving IL-13, are associated with humoral immunity and allergic responses. The induction of both types of cytokines suggests a broad-based immune activation.
The table below summarizes the key molecular interactions and cellular responses associated with ORF2(81-102).
| Parameter | Finding | Significance | Reference |
| Antigen | CAMEL(81-102) | A naturally processed peptide epitope. | aai.org |
| Source Protein | CAMEL / NY-ESO-ORF2 | Tumor-associated antigen translated from an alternative reading frame of LAGE-1/NY-ESO-1 genes. | aai.orgresearchgate.net |
| MHC Restriction | HLA-DR7 | The peptide is presented by this specific MHC class II molecule. | aai.org |
| Responding Cell | CD4+ T-lymphocyte | Recognizes the peptide-MHC complex via its T-cell receptor. | aai.org |
| Cytokine Production | IFN-γ, IL-13 | Indicates a mixed Th1/Th2 immune response upon recognition. | aai.org |
The recognition of the CAMEL(81-102) epitope by CD4+ T-cell clones was confirmed using IFN-γ ELISPOT assays, a sensitive method for detecting cytokine-secreting cells. aai.org These assays demonstrated that T-cell clones 1/21 and 1/53 from a healthy donor specifically produced IFN-γ when exposed to autologous B-cells that were pulsed with the CAMEL(81-102) peptide and expressed the HLA-DR7 allele. aai.org
The table below details the experimental findings from the ELISPOT assay for T-cell clone 1/21, illustrating the specificity of the interaction.
| Target Cells | Peptide Pulse | Shared HLA-DR Allele | IFN-γ Response (Spot Forming Units) | Reference |
| Autologous EBV-B | CAMEL(81-102) | DR7 , DR3, DR52, DR53 | Positive | aai.org |
| Allogeneic EBV-B | CAMEL(81-102) | DR7 , DR11, DR52, DR53 | Positive | aai.org |
| Allogeneic EBV-B | CAMEL(81-102) | DR1, DR4, DR51, DR53 | Negative | aai.org |
| Allogeneic EBV-B | CAMEL(81-102) | DR15, DR51 | Negative | aai.org |
This interactive table is based on data described in research on the recognition of the CAMEL(81-102) epitope. aai.org
Advanced Methodologies for Investigating Orf2 81 102
Recombinant Expression and Purification Strategies for ORF2(81-102) Derivatives (for research purposes)
To conduct detailed structural and functional studies, derivatives of the ORF2 protein, including the ORF2(81-102) fragment, must be produced in significant quantities and high purity. Recombinant DNA technology is the cornerstone of this process, allowing for the expression of these proteins in various host systems. bio-rad.com
Recombinant Expression Systems: The choice of an expression system is critical and depends on factors like the desired yield, post-translational modifications, and cost. Microbial hosts, particularly Escherichia coli, are frequently used due to their rapid growth, well-understood genetics, and cost-effectiveness. nih.govmdpi.com For instance, truncated versions of the Hepatitis E Virus (HEV) ORF2 protein have been successfully expressed in E. coli BL21 cells. nih.gov In such systems, the gene sequence encoding the desired ORF2 fragment is cloned into an expression vector, like a pET plasmid, which is then introduced into the bacterial host. nih.gov Protein expression is typically induced by adding an agent like isopropyl-β-D-thiogalactopyranoside (IPTG). nih.gov
Purification Strategies: Following expression, the target protein must be separated from host cell proteins and other contaminants. Affinity chromatography is a powerful and widely used method for this purpose. bio-rad.comnih.gov This technique relies on the use of fusion tags, which are extra amino acid sequences genetically attached to the protein of interest. nih.govsciltp.com These tags bind with high specificity to a ligand immobilized on a chromatography matrix.
Commonly used affinity tags include:
Polyhistidine-tag (His-tag): This is one of the most popular tags. It consists of a string of histidine residues that chelate metal ions, allowing the protein to be purified using Immobilized Metal Affinity Chromatography (IMAC), often with nickel (Ni2+) or cobalt (Co2+) resins. nih.gov
Glutathione S-transferase (GST-tag): This tag binds to immobilized glutathione.
Maltose-binding protein (MBP-tag): This larger tag can also enhance the solubility of the recombinant protein and binds to an amylose (B160209) resin. sciltp.com
After purification, these tags may need to be removed by enzymatic cleavage to ensure the protein's native structure and function are not compromised, especially if they interfere with downstream applications. sciltp.com The purity of the final protein product is typically assessed using techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and confirmed by methods such as Western blotting. nih.gov
Table 1: Comparison of Recombinant Expression Systems for Protein Production
| Host System | Advantages | Disadvantages | Common Application |
|---|---|---|---|
| Escherichia coli | Rapid growth, low cost, high yield, well-established protocols. nih.gov | Lack of post-translational modifications, potential for inclusion body formation. mdpi.com | Production of non-glycosylated proteins and protein fragments. |
| Yeast (Pichia pastoris) | Eukaryotic system, capable of post-translational modifications, high cell density cultures, secretes proteins into media. mdpi.com | Potential for hyperglycosylation, longer expression times than bacteria. | Production of secreted and glycosylated proteins. mdpi.com |
| Insect Cells (Baculovirus Expression Vector System) | High level of protein expression, complex post-translational modifications similar to mammalian cells. | Higher cost and more complex than bacterial or yeast systems. | Production of complex eukaryotic proteins. |
| Mammalian Cells | Provides the most authentic post-translational modifications for mammalian proteins. | Complex, expensive, and time-consuming; lower yields compared to other systems. | Production of therapeutic proteins and complex viral proteins. |
In Vitro Biochemical and Biophysical Approaches
Once a purified ORF2(81-102) peptide is obtained, a variety of in vitro techniques can be employed to study its structure, interactions, and function in a controlled, cell-free environment.
Spectroscopic Techniques for Analyzing ORF2(81-102) Interactions
Spectroscopy measures the interaction between matter and electromagnetic radiation to provide information on molecular structure and dynamics. Several spectroscopic techniques are invaluable for studying protein-protein or protein-peptide interactions.
Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of tryptophan and tyrosine residues or the fluorescence of extrinsic probes attached to the peptide. researchgate.net Changes in the fluorescence signal upon binding to another molecule can provide data on binding affinities and kinetics. researchgate.net
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. By labeling the ORF2(81-102) peptide and a potential binding partner with appropriate fluorophores, the proximity and dynamics of their interaction can be studied.
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, BRET uses a light-emitting enzyme (like a luciferase) as the energy donor and a fluorescent protein as the acceptor. researchgate.net This method is particularly useful for studying protein-protein interactions. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet content). Changes in the CD spectrum upon interaction with a binding partner can indicate conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about molecules in solution. It can be used to determine the three-dimensional structure of the ORF2(81-102) peptide and map the specific residues involved in its interaction with other molecules.
Functional Assays in Cell-Free Systems Utilizing ORF2(81-102)
Cell-free systems provide a simplified environment to study specific molecular functions without the complexity of a living cell.
Cell-Free Coupled Transcription-Translation Systems: These systems allow for the synthesis of a protein from a DNA template in a test tube. Such a system was used to demonstrate the interaction between the ORF2 and ORF3 proteins of the Hepatitis E virus. nih.gov This approach could be adapted to study how the ORF2(81-102) region might influence the interaction with ORF3 or other viral or host proteins by using truncated or mutated ORF2 constructs. nih.gov
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can quantify the kinetics (on- and off-rates) and affinity of the interaction between the ORF2(81-102) peptide and a binding partner immobilized on a sensor chip.
Enzyme-Linked Immunosorbent Assay (ELISA)-based assays: These can be designed to detect and quantify binding interactions. For example, the ORF2(81-102) peptide could be coated onto a microplate, and its interaction with a potential binding partner (which may be an antibody or another protein) can be detected using an enzyme-conjugated secondary antibody.
High-Throughput Screening Methodologies for Identifying ORF2(81-102) Modulators
High-throughput screening (HTS) enables the rapid testing of thousands of compounds to identify molecules that can modulate the function or interactions of a target like ORF2(81-102). nih.gov
HTS for Protein-Protein Interaction Modulators: Many HTS assays are designed to find small molecules that either inhibit or stabilize protein-protein interactions. nih.gov For ORF2(81-102), this could involve screening for compounds that block its interaction with a known binding partner.
Enabling Technologies:
Photonic Crystal (PC) Biosensors: These label-free sensors can be used in HTS to detect the binding of small molecules to a target protein immobilized on the sensor surface. nih.gov
Fluorescence Polarization (FP): This method is suitable for HTS and measures the change in the rotational speed of a fluorescently labeled peptide (like ORF2(81-102)) when it binds to a larger molecule.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into proximity by a binding event, generating a chemiluminescent signal.
A successful HTS campaign can identify "hit" compounds that can then be further validated and optimized to serve as research tools or potential therapeutic leads. nih.gov
Cellular and Organismal Research Models
While in vitro assays are powerful, studying ORF2(81-102) within the context of a living cell or organism is essential to understand its biological relevance.
Research has shown that a peptide, CAMEL(81-102), which is homologous to NY-ESO-ORF2(81-102), is a naturally processed epitope recognized by CD4+ T helper cells. researchgate.netaai.org In these studies, CD4+ T cell clones from healthy donors were used as a cellular model to identify this specific epitope. researchgate.netaai.org The T cell clones were tested for their ability to recognize and respond to different CAMEL peptides. researchgate.net The response, often measured by cytokine release (e.g., IFN-γ), was detected using techniques like ELISPOT assays. aai.orgresearchgate.net This work demonstrated that the 81-102 region of this ORF2-related protein is presented by HLA-DR molecules on antigen-presenting cells and can trigger a specific T cell response. researchgate.netaai.orgresearchgate.net
Such cellular models are critical for:
Validating the immunogenicity of the ORF2(81-102) peptide.
Understanding the specific HLA context in which the peptide is presented. aai.org
Investigating the type of T cell response (e.g., Th1 vs. Th2) it elicits. researchgate.net
Application of Gene Editing Technologies (e.g., CRISPR/Cas9) in ORF2(81-102) Studies
CRISPR/Cas9 has become a revolutionary tool for precise gene editing, enabling researchers to study gene function with unprecedented ease and accuracy. frontiersin.orgnih.gov This technology can be applied to investigate the ORF2(81-102) region in several ways:
Precise Mutation or Deletion: More relevant to the specific 81-102 region, CRISPR/Cas9, particularly with advancements like base editing and prime editing, can be used to introduce specific point mutations or delete the exact sequence encoding the 81-102 amino acids. frontiersin.org
Functional Validation: By creating these specific genetic modifications, researchers can directly test the importance of the 81-102 region. For example, one could test if deleting or mutating this region in a tumor cell prevents it from being recognized by CAMEL(81-102)-specific T cell clones. researchgate.net This would provide definitive evidence for the role of this specific epitope in immune recognition.
Genome-wide Screens: CRISPR-based screens can be used to identify other genes that are essential for the processing and presentation of the ORF2(81-102) epitope or that are involved in the downstream signaling pathways activated by its recognition. researchgate.net
| CRISPRi/a (Interference/Activation) | How does the level of ORF2 expression affect cellular processes or immune recognition? | Modulating the transcription level of the ORF2 gene to study dose-dependent effects without altering the DNA sequence. |
Mammalian Cell Culture Models for Functional Analysis of ORF2(81-102)
Mammalian cell culture models are indispensable tools for dissecting the functional role of the ORF2(81-102) peptide in a controlled cellular environment. These in vitro systems allow for the investigation of cellular responses and molecular interactions following exposure to or expression of the peptide.
A primary approach involves the use of three-dimensional (3D) cell culture systems, which more accurately mimic the in vivo tissue microenvironment compared to traditional 2D monolayer cultures. nih.gov For instance, cells can be encapsulated within self-assembling peptide scaffolds, creating a 3D network that facilitates the study of cell behavior, including migration, proliferation, and differentiation, in response to ORF2(81-102). nih.gov This methodology is particularly useful for studying the effects of the peptide on chondrocytes or other cell types that benefit from a 3D environment for maintaining their phenotype. nih.gov
The functional analysis in these models often involves introducing the ORF2(81-102) peptide into the cell culture medium or, for intracellular targets, transfecting cells with a vector that expresses the peptide. To study its immunogenicity, as has been done for the analogous CAMEL(81-102) peptide, antigen-presenting cells (APCs) like dendritic cells (DCs) can be pulsed with the synthetic ORF2(81-102) peptide. researchgate.netresearchgate.net These pulsed APCs are then co-cultured with T lymphocytes to assess the induction of specific T cell responses, which can be measured by techniques such as IFN-γ ELISPOT assays. researchgate.netresearchgate.net
The following interactive table summarizes key mammalian cell lines and their applications in the functional analysis of peptides like ORF2(81-102).
| Cell Line | Cell Type | Application in ORF2(81-102) Research | Potential Readouts |
| HEK293T | Human Embryonic Kidney | Transfection studies to express ORF2 protein/peptide and study its interaction with host cell proteins. | Co-immunoprecipitation, Western Blot, Luciferase Reporter Assays |
| A549 | Human Lung Carcinoma | Investigating the role of ORF2(81-102) in the context of viral infection (e.g., SARS-CoV-2). nih.gov | Viral replication assays, Cytokine profiling, Gene expression analysis |
| Huh7 | Human Hepatocellular Carcinoma | Studying the function of ORF2(81-102) from Hepatitis E Virus (HEV). nih.govnih.gov | Analysis of protein secretion, Viral particle assembly assays |
| Dendritic Cells (DCs) | Antigen-Presenting Cells | Assessing the immunogenicity of the ORF2(81-102) peptide. researchgate.netresearchgate.net | T-cell proliferation assays, Cytokine secretion (e.g., IFN-γ, IL-4, IL-5, IL-13) |
| Human Articular Chondrocytes (hACh) | Chondrocytes | Evaluating the effect of ORF2(81-102) on cartilage tissue engineering within 3D scaffolds. nih.gov | Histological staining (e.g., Toluidine Blue for GAGs), Western Blot for collagen types |
Development and Utilization of Relevant Animal Models for ORF2(81-102) Research (excluding clinical human trials)
To investigate the biological significance of the ORF2(81-102) peptide in a whole-organism context, relevant animal models are crucial. These models allow for the study of biodistribution, efficacy in disease models, and complex physiological responses that cannot be replicated in vitro.
One key application of animal models is to assess the in vivo targeting and accumulation of the peptide. nanbiosis.es Synthetic ORF2(81-102) peptides can be fluorescently labeled to track their distribution in various tissues and organs in real-time using non-invasive imaging techniques. nanbiosis.es This is particularly important for evaluating the peptide's potential to cross biological barriers, such as the blood-brain barrier. nanbiosis.es
In the context of cancer research, where analogous peptides like CAMEL(81-102) have been studied, mouse models are instrumental. researchgate.netresearchgate.net For example, oncology mouse models, including those for pancreatic, colon, and glioblastoma cancers, can be used to evaluate the anti-tumor immune responses elicited by the peptide. nanbiosis.es This often involves immunizing the animals with the peptide, sometimes in conjunction with an adjuvant, and then challenging them with tumor cells to assess for protective immunity.
The table below outlines various animal models and their specific applications in ORF2(81-102) research.
| Animal Model | Research Application | Key Parameters Measured |
| Healthy Mice | Biodistribution studies of labeled ORF2(81-102) peptide. nanbiosis.es | Fluorescence/bioluminescence imaging of tissues, Histological analysis for cellular localization. |
| Oncology Mouse Models (e.g., Pancreatic, Colon, Glioblastoma) | Evaluation of anti-tumor efficacy and immune response to ORF2(81-102). nanbiosis.es | Tumor growth inhibition, Survival rates, Analysis of tumor-infiltrating lymphocytes. |
| Transgenic Mice | To study the function of the full-length ORF2 protein and the relevance of the 81-102 region in a specific disease context. | Disease phenotype modulation, Analysis of tissue-specific effects. |
| Immunodeficient Mice (e.g., NOD/SCID) | Engraftment of human immune cells (humanized mice) to study human-specific immune responses to ORF2(81-102). | Human T-cell activation and cytokine production, Evaluation of peptide-based vaccines. |
| Wound Healing Models (e.g., full-thickness excision) | Assessing the potential of ORF2(81-102) in tissue regeneration, similar to studies with other functional peptides. mdpi.com | Wound closure rate, Histological assessment of tissue repair. |
Structural Biology Techniques Applied to ORF2(81-102) (e.g., Cryo-EM, X-ray Crystallography, NMR)
Elucidating the three-dimensional structure of ORF2(81-102), both in isolation and in complex with its binding partners, is fundamental to understanding its function at a molecular level. Several high-resolution structural biology techniques are employed for this purpose.
X-ray crystallography is a powerful technique for determining atomic-level structures of proteins and peptides. nih.govcreative-biostructure.compeakproteins.com For ORF2(81-102), this would involve synthesizing and purifying the peptide, inducing it to form well-ordered crystals, and then analyzing the diffraction pattern of X-rays passed through the crystals. peakproteins.com While challenging for small peptides, this method can provide highly detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for studying the structure and dynamics of small proteins and peptides like ORF2(81-102) in solution. creative-biostructure.com NMR can provide information on the peptide's conformation, flexibility, and its interactions with other molecules by detecting the magnetic properties of atomic nuclei.
These techniques are often complementary. For instance, a low-resolution cryo-EM map of a large complex containing ORF2(81-102) can be combined with a high-resolution NMR or crystal structure of the isolated peptide to build a comprehensive model of the entire assembly. nih.gov
The following table compares the application of these structural biology techniques to the study of ORF2(81-102).
| Technique | Sample Requirements | Resolution | Key Information Provided for ORF2(81-102) |
| X-ray Crystallography | Highly pure, crystallizable peptide | Atomic (<3 Å) | Precise 3D atomic coordinates of the peptide. nih.govcreative-biostructure.com |
| Cryo-Electron Microscopy (Cryo-EM) | Purified peptide or its complex in solution | Near-atomic to sub-nanometer | Structure of ORF2(81-102) within a larger protein assembly; can reveal different conformational states. nanoimagingservices.comjeolusa.com |
| Nuclear Magnetic Resonance (NMR) | Highly pure, soluble peptide at high concentration | Atomic | 3D structure in solution, peptide dynamics and flexibility, mapping of interaction surfaces. creative-biostructure.com |
Computational and Bioinformatic Strategies in ORF2(81-102) Research
Computational and bioinformatic approaches are integral to modern biological research, providing predictive insights and a framework for interpreting experimental data related to ORF2(81-102).
Predictive modeling can be used to generate hypotheses about the structure of ORF2(81-102) and its interactions with other proteins. Template-based modeling, or homology modeling, is a common approach where the known structure of a related protein or peptide is used as a template to build a model of the target. capes.gov.br If ORF2(81-102) is part of a larger protein, its structure can be modeled in the context of the full-length protein.
Protein-protein interaction (PPI) modeling can predict which host or viral proteins ORF2(81-102) is likely to bind. nih.gov This can be achieved by docking simulations, where the modeled structure of the peptide is computationally tested for binding against a library of known protein structures.
Systems biology aims to understand the broader biological context in which ORF2(81-102) functions by mapping its associated networks. nih.govnih.govfrontiersin.org This involves integrating large-scale 'omics' datasets (e.g., transcriptomics, proteomics) with known protein-protein interaction networks. frontiersin.org By analyzing how the expression of genes and proteins changes in response to the ORF2(81-102) peptide, researchers can identify the signaling pathways and biological processes that are impacted. nih.govnih.gov
Tools like Pathway-Express can perform an impact analysis that considers not only the statistical significance of gene expression changes but also the magnitude of change and the position of the genes within known pathways. nih.govnih.gov This approach can help to identify the key pathways perturbed by ORF2(81-102). Furthermore, physiological maps can be constructed to provide a comprehensive graphical representation of the biochemical processes related to the peptide's function. uliege.be
Comparative genomics is a powerful tool for understanding the evolutionary conservation and potential function of ORF2 and its 81-102 region. nih.gov By comparing the ORF2 gene sequence across different species or viral strains, researchers can identify conserved regions that are likely to be functionally important. tum.de For example, analysis of the SARS-CoV-2 genome has used comparative genomics to delineate protein-coding genes and assess their evolutionary constraint. nih.gov
Comparative proteomics, which combines mass spectrometry with comparative genomics, can verify that the ORF2(81-102) peptide is actually expressed and can help to identify post-translational modifications. nih.gov This approach is particularly useful for improving gene annotations and discovering novel protein products that may not have been predicted by genomics alone. nih.govwho.int
The table below summarizes the computational strategies used in ORF2(81-102) research.
| Strategy | Approach | Application to ORF2(81-102) |
| Predictive Modeling | Homology modeling, protein-protein docking | Predicting the 3D structure of the peptide and identifying potential binding partners. capes.gov.brnih.gov |
| Systems Biology | Pathway analysis, network mapping | Identifying signaling pathways and cellular processes affected by ORF2(81-102). nih.govnih.govfrontiersin.org |
| Comparative Genomics | Cross-species sequence alignment | Determining the evolutionary conservation of the 81-102 region to infer functional importance. nih.govtum.de |
| Comparative Proteomics | Mass spectrometry-based protein identification | Confirming the expression of the ORF2(81-102) peptide and identifying any modifications. nih.gov |
Broader Implications and Future Directions in Orf2 81 102 Research
Contributions of ORF2(81-102) Studies to Fundamental Biological Principles
Investigations into the HEV ORF2 protein, often identified using probes targeting the 81-102 nucleotide region, have provided significant insights into several fundamental biological principles. The ORF2 protein is the primary structural component of the HEV capsid. frontiersin.orgshiraweingartengabbay.com However, research has revealed that it is a multifunctional protein with roles extending beyond virion assembly. frontiersin.orgnih.gov
One of the key contributions is the understanding of protein multifunctionality from a single gene. The ORF2 gene produces different isoforms of the protein that have distinct subcellular locations and functions. plos.orgmdpi.com For instance, the infectious ORF2 (ORF2i) protein is the core component of the viral particle, while other glycosylated and secreted forms of ORF2 are thought to act as decoys for the host's immune system. plos.orgmdpi.compnas.org This phenomenon illustrates how viruses can maximize their limited genetic information to interact with the host in complex ways.
Furthermore, the study of ORF2 has shed light on virus-host interactions and immune evasion mechanisms. The ORF2 protein has been shown to suppress the host's innate immune response, specifically by interfering with interferon production. nih.govresearchgate.net This provides a model for understanding how viruses can establish persistent infections. The interaction of ORF2 with host cellular components is also a critical area of study, offering insights into the molecular pathways that viruses hijack for their replication and pathogenesis. Additionally, the ability of the ORF2 protein to self-assemble into virus-like particles (VLPs) in insect cells has been instrumental in studying viral assembly and structure. mdpi.complos.org
Table 1: Key Biological Principles Illuminated by ORF2 Research
| Biological Principle | Contribution from ORF2 Studies | Key Findings |
| Protein Multifunctionality | Elucidation of how a single gene can produce multiple protein isoforms with distinct functions. | Identification of infectious (ORF2i) and secreted/glycosylated (ORF2g/c) forms with structural and immune decoy roles, respectively. plos.orgmdpi.comlife-science-alliance.org |
| Virus-Host Interaction | Understanding the molecular mechanisms of viral entry, assembly, and manipulation of host cellular processes. | ORF2 binds to the 5' region of the viral RNA for packaging and interacts with host proteins to facilitate the viral lifecycle. nih.gov |
| Immune Evasion | Revealing strategies used by viruses to counteract the host's immune system. | ORF2 suppresses interferon signaling and the secreted forms may act as a humoral decoy to neutralize antibodies. nih.govpnas.orgresearchgate.net |
| Viral Assembly | Providing a model system for studying the self-assembly of viral capsids. | Recombinant ORF2 can self-assemble into virus-like particles (VLPs), which is crucial for vaccine development and structural studies. mdpi.complos.org |
Unresolved Questions and Emerging Hypotheses Regarding ORF2(81-102)
Despite significant advances, many aspects of ORF2 biology remain enigmatic, leading to a number of unresolved questions and emerging hypotheses that are guiding future research. A primary area of uncertainty is the precise mechanism by which the different ORF2 isoforms are generated and regulated. plos.org While it is known that they originate from the same gene, the exact molecular switches that determine whether the infectious or the secreted form is produced are not fully understood.
Another significant question revolves around the full spectrum of functions for the secreted ORF2 proteins. The leading hypothesis is that they act as an immune decoy, but they may have other roles in viral pathogenesis, such as modulating host cell signaling pathways. frontiersin.orgplos.org The exact nature of the interaction between ORF2 and host cell receptors for viral entry is also an area of active investigation. frontiersin.org
The role of ORF2 in the varying clinical outcomes of HEV infection, such as the high mortality rate in pregnant women, is another critical unresolved issue. plos.org It is hypothesized that ORF2 may interact with host factors that are differentially expressed during pregnancy, leading to a more severe disease course. Furthermore, the mechanisms by which ORF2 contributes to the establishment of chronic HEV infection in immunocompromised individuals are not fully elucidated. plos.org
Table 2: Unresolved Questions and Emerging Hypotheses in ORF2 Research
| Research Area | Unresolved Question | Emerging Hypothesis |
| Protein Isoform Regulation | How are the different ORF2 isoforms produced from a single gene? | The dual topology and functionality of the ORF2 signal peptide, regulated by an Arginine-Rich Motif (ARM), may control the production of cytosolic infectious versus reticular non-infectious forms. plos.org |
| Function of Secreted ORF2 | What are the complete biological functions of the secreted ORF2 proteins? | Beyond being an immune decoy, secreted ORF2 may modulate host cell signaling to create a favorable environment for the virus. frontiersin.orgplos.org |
| Viral Entry Mechanism | What is the specific host cell receptor for HEV and how does ORF2 mediate entry? | A putative binding motif on the ORF2 protein is conserved across genotypes and is thought to interact with heparan sulfate (B86663) proteoglycans on the cell surface. frontiersin.org |
| Pathogenesis in Pregnancy | Why does HEV infection have a high mortality rate in pregnant women? | Hormonal changes during pregnancy may alter the host immune response to ORF2, leading to a more severe inflammatory reaction. |
| Chronic Infection | How does ORF2 contribute to the establishment of chronic HEV infection? | ORF2's ability to suppress the innate immune response may be more pronounced in immunocompromised individuals, allowing for viral persistence. plos.org |
Interdisciplinary Research Avenues for ORF2(81-102) Investigation
The complexity of ORF2 biology necessitates a multidisciplinary research approach, integrating virology, immunology, structural biology, and computational biology. Virology studies are essential to understand the role of ORF2 in the context of the entire viral life cycle. frontiersin.orgplos.org Immunological research is crucial for elucidating the interactions between ORF2 and the host immune system, including both innate and adaptive responses. nih.govresearchgate.net
Structural biology plays a pivotal role in determining the three-dimensional structure of the different ORF2 isoforms and how they interact with viral RNA and host proteins. frontiersin.org This knowledge is fundamental for designing targeted antiviral therapies and vaccines. Computational biology and bioinformatics are increasingly important for analyzing the vast amounts of data generated from sequencing and proteomic studies, helping to predict protein structures, identify conserved domains, and model virus-host interactions. shiraweingartengabbay.comnih.gov Systems biology approaches are also being employed to create comprehensive models of how ORF2 perturbs host cellular networks. shiraweingartengabbay.com
Table 3: Interdisciplinary Approaches to ORF2 Research
| Discipline | Research Focus | Methodologies |
| Virology | Role of ORF2 in viral replication, assembly, and pathogenesis. | Reverse genetics, cell culture models, animal models. plos.orgnih.gov |
| Immunology | Interaction of ORF2 with the host immune system. | Immunoassays, flow cytometry, studies on interferon signaling pathways. nih.govresearchgate.netlife-science-alliance.org |
| Structural Biology | 3D structure of ORF2 isoforms and their complexes. | X-ray crystallography, cryo-electron microscopy, nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov |
| Computational Biology | Analysis of sequence data, prediction of protein structure and function. | Phylogenetic analysis, protein modeling, molecular docking simulations. shiraweingartengabbay.comnih.gov |
| Systems Biology | Understanding the global impact of ORF2 on host cell networks. | Transcriptomics, proteomics, interactome mapping. shiraweingartengabbay.com |
Development of Novel Research Tools and Probes Based on ORF2(81-102)
Research on ORF2 has driven the development of a variety of novel tools and probes that are valuable for both basic research and clinical diagnostics. The nucleotide sequence ORF2(81-102) itself is an example of a specific probe used in real-time RT-PCR assays for the sensitive and specific detection of HEV RNA. asm.orgresearchgate.net The development of such molecular tools is essential for diagnosing infections and for monitoring viral loads in patients.
The ability of the ORF2 protein to self-assemble into VLPs has been harnessed to create powerful research and diagnostic reagents. mdpi.complos.org These VLPs are used as antigens in immunoassays to detect anti-HEV antibodies, which is a key method for diagnosing past or present infection. researchgate.net Furthermore, ORF2-based VLPs are the foundation of the only licensed vaccine against HEV, demonstrating the direct translational impact of this research. scirp.org
Advanced molecular biology techniques are also being applied to study ORF2. For example, CRISPR-Cas9 gene-editing technology is being used to create specific mutations in the ORF2 gene to study the function of different domains of the protein. numberanalytics.comnih.gov Moreover, high-throughput sequencing methods are enabling detailed analysis of ORF2 genetic diversity and evolution. mdpi.com The development of Massively Parallel Ribosome Profiling (MPRP) has allowed for the identification of new ORFs in viral genomes, expanding our understanding of the viral proteome. shiraweingartengabbay.com
Table 4: Research Tools and Probes Derived from ORF2 Studies
| Tool/Probe | Application | Description |
| ORF2(81-102) Nucleotide Probe | Viral RNA Detection | A specific sequence used in real-time RT-PCR assays for the quantification of HEV RNA in clinical samples. asm.orgresearchgate.net |
| Virus-Like Particles (VLPs) | Diagnostics and Vaccines | Self-assembled ORF2 proteins that mimic the structure of the native virus and are used as antigens in serological tests and as the basis for a recombinant vaccine. plos.orgresearchgate.netscirp.org |
| Monoclonal Antibodies | Research and Diagnostics | Antibodies that specifically recognize different epitopes on the ORF2 protein, used for protein detection and characterization. nih.gov |
| CRISPR-Cas9 Systems | Functional Genomics | Gene-editing tools used to introduce specific mutations into the ORF2 gene to study its function. numberanalytics.comnih.gov |
| High-Throughput Sequencing | Genetic Analysis | Next-generation sequencing techniques to analyze the genetic diversity and evolution of the ORF2 gene. mdpi.commdpi.com |
Q & A
Q. What functional roles does the ORF2(81-102) region play in viral or genetic systems?
The ORF2(81-102) region is often associated with structural or antigenic functions in viral proteins. For example, in Hepatitis E Virus (HEV), truncated ORF2 regions are critical for capsid assembly and immune response induction. Researchers can determine functional roles through mutagenesis studies (e.g., deleting or altering residues 81-102) combined with assays like immunofluorescence (IFA) to assess protein localization or ELISA to measure antigen-antibody binding . Structural modeling tools (e.g., SWISS-MODEL) can predict secondary structures, while codon optimization (e.g., using Vector NTI software) enhances expression in heterologous systems for functional validation .
Q. How can I design primers to amplify ORF2(81-102) for cloning into expression vectors?
Primer design requires sequence alignment (e.g., Clustal Omega) to ensure conserved regions are targeted. For ORF2(81-102), forward and reverse primers should include restriction enzyme sites (e.g., NheI and XhoI) for directional cloning. Use tools like Primer-BLAST to avoid secondary structures. Validate primers via PCR with gradient annealing temperatures and confirm product size via agarose gel electrophoresis. Post-amplification, gel-purify fragments (e.g., QIAquick® Gel Extraction Kit) before ligation into vectors like pVAX1 .
Q. What methods are used to confirm ORF2(81-102) expression in eukaryotic cells?
Common methods include:
- Immunofluorescence Assay (IFA): Transfect cells (e.g., HEK293), fix with paraformaldehyde, and incubate with ORF2-specific antibodies followed by fluorescent secondary antibodies .
- RT-PCR: Extract RNA, reverse transcribe to cDNA, and amplify ORF2(81-102) with gene-specific primers to confirm transcription .
- Western Blot: Use SDS-PAGE and antibodies against epitope tags (e.g., HA-tag) or native ORF2 peptides .
Advanced Research Questions
Q. How do I resolve contradictions in phylogenetic clustering of ORF2 sequences across studies?
Discrepancies often arise from variable ORF2 segmentation (e.g., overlap vs. non-overlap regions) or alignment algorithms. Address this by:
- Standardized Segmentation: Split ORF2 into defined regions (e.g., nucleotides 5446–5447 for genotype 1 vs. 5517–5518 for genotype 4) to ensure comparability .
- Consensus Phylogenetic Trees: Use Bayesian methods (e.g., BEAST) or maximum likelihood (RAxML) with bootstrap values >70% to validate clusters. Include reference strains from databases like GenBank to anchor analyses .
Q. What bioinformatics strategies optimize codon usage in ORF2(81-102) for enhanced expression in mammalian cells?
Codon optimization involves:
- Codon Adaptation Index (CAI): Use tools like GenScript’s Rare Codon Analysis Tool to replace rare codons with high-frequency equivalents (e.g., humanized codons).
- GC Content Adjustment: Maintain GC content between 40–60% using DNASTAR Lasergene to avoid mRNA instability.
- Signal Peptide Inclusion: Add secretion signals (e.g., tPAsp) to enhance protein export, confirmed via SignalP 6.0 .
Q. How can I analyze the antigenic variability of ORF2(81-102) across viral genotypes?
Perform sliding-window analysis (e.g., window size = 20 amino acids) to identify hypervariable regions. Use:
- Epitope Mapping: Tools like IEDB to predict B-cell and T-cell epitopes within residues 81-102.
- Structural Overlays: Compare 3D models (PyMOL) of ORF2 variants to assess conformational differences impacting antibody binding .
Methodological Challenges and Solutions
Q. Why do some studies report conflicting data on ORF2(81-102) immunogenicity?
Variability arises from experimental design differences:
- Expression Systems: Mammalian vs. bacterial systems yield differing post-translational modifications. Use HEK293 or CHO cells for mammalian glycosylation .
- Adjuvant Selection: DNA vaccines with PADRE peptides enhance CD4+ T-cell responses, improving immunogenicity compared to standalone ORF2 .
- Animal Models: BALB/c mice may show weaker responses than humanized models. Include ELISpot assays to quantify IFN-γ secretion .
Q. What statistical approaches are robust for analyzing ORF2(81-102) evolutionary rates?
Apply:
- Molecular Clock Models: Use BEAST to estimate substitution rates (e.g., ×10⁻³ substitutions/site/year) with 95% HPD (highest posterior density) intervals .
- Selection Pressure Analysis: Calculate dN/dS ratios via HyPhy to identify positive selection sites (dN/dS >1) within ORF2(81-102) .
Data Presentation Guidelines
- Tables: Include codon usage metrics (CAI, GC%) and expression levels (e.g., Western blot band intensity quantified via ImageJ) .
- Figures: Use phylogenetic trees with bootstrap values and structural models highlighting residue 81-102 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
